tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-4-oxobutan-2-yl]carbamate: is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and features a tert-butyl group, which is known for its steric hindrance properties. This compound is often employed as a protecting group for amines in peptide synthesis due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde. One common method is the reaction of tert-butyl carbamate with 4-oxobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2S)-4-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to prevent unwanted side reactions during the formation of peptide bonds .
Biology: In biological research, this compound is used to modify proteins and peptides, aiding in the study of protein structure and function. It is also employed in the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .
Industry: Industrially, this compound is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing them from participating in unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl group, which shields the amine from reactive species .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
N-Boc-protected amines: Commonly used in peptide synthesis.
tert-Butanesulfinamide: Used in asymmetric synthesis of amines.
Uniqueness: tert-Butyl N-[(2S)-4-oxobutan-2-yl]carbamate is unique due to its specific structure, which provides both steric hindrance and stability. This makes it particularly effective as a protecting group in complex organic syntheses .
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQHYOAEOMSKKV-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118173-26-5 |
Source
|
Record name | tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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